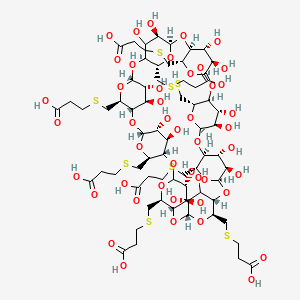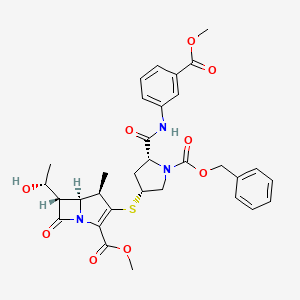
Ertapenem N-Carboxybenzyl Dimethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ertapenem N-Carboxybenzyl Dimethyl Ester is a derivative of the carbapenem antibiotic, Ertapenem. It is a synthetic compound with the molecular formula C32H35N3O9S and a molecular weight of 637.7 g/mol
Métodos De Preparación
The synthesis of Ertapenem N-Carboxybenzyl Dimethyl Ester involves several steps, starting from the core structure of Ertapenem. The process typically includes the esterification of the carboxylic acid group with benzyl alcohol and dimethyl sulfate under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pH settings to ensure the desired product is obtained . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
Ertapenem N-Carboxybenzyl Dimethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Aplicaciones Científicas De Investigación
Ertapenem N-Carboxybenzyl Dimethyl Ester has several scientific research applications:
Chemistry: It is used to study the reactivity and stability of carbapenem derivatives, providing insights into their chemical behavior.
Biology: The compound is used in biological studies to understand its interaction with bacterial enzymes and its potential as an antibacterial agent.
Medicine: Research on this compound helps in the development of new antibiotics and understanding the mechanisms of drug resistance.
Industry: It is used in the pharmaceutical industry for the development and testing of new drug formulations.
Mecanismo De Acción
The mechanism of action of Ertapenem N-Carboxybenzyl Dimethyl Ester involves its interaction with bacterial cell wall synthesis enzymes. The compound binds to penicillin-binding proteins (PBPs), inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This leads to cell lysis and death of the bacteria . The molecular targets include various PBPs, and the pathways involved are related to cell wall biosynthesis.
Comparación Con Compuestos Similares
Ertapenem N-Carboxybenzyl Dimethyl Ester can be compared with other carbapenem derivatives such as:
Imipenem: Another carbapenem antibiotic with a broader spectrum of activity but less stability against certain beta-lactamases.
Meropenem: Known for its effectiveness against a wide range of bacteria, including Pseudomonas aeruginosa, but requires more frequent dosing.
Doripenem: Similar to Meropenem but with slightly different pharmacokinetic properties.
This compound is unique due to its specific esterification, which may influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C32H35N3O9S |
|---|---|
Peso molecular |
637.7 g/mol |
Nombre IUPAC |
methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3R,5R)-5-[(3-methoxycarbonylphenyl)carbamoyl]-1-phenylmethoxycarbonylpyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C32H35N3O9S/c1-17-25-24(18(2)36)29(38)35(25)26(31(40)43-4)27(17)45-22-14-23(28(37)33-21-12-8-11-20(13-21)30(39)42-3)34(15-22)32(41)44-16-19-9-6-5-7-10-19/h5-13,17-18,22-25,36H,14-16H2,1-4H3,(H,33,37)/t17-,18-,22-,23-,24-,25-/m1/s1 |
Clave InChI |
AGNVMNVFODYCEG-NPXKOTSJSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@@H]3C[C@@H](N(C3)C(=O)OCC4=CC=CC=C4)C(=O)NC5=CC=CC(=C5)C(=O)OC)C(=O)OC)[C@@H](C)O |
SMILES canónico |
CC1C2C(C(=O)N2C(=C1SC3CC(N(C3)C(=O)OCC4=CC=CC=C4)C(=O)NC5=CC=CC(=C5)C(=O)OC)C(=O)OC)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


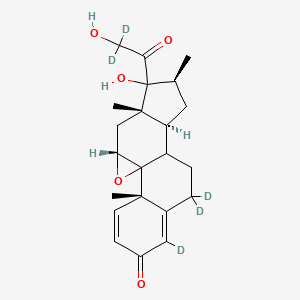

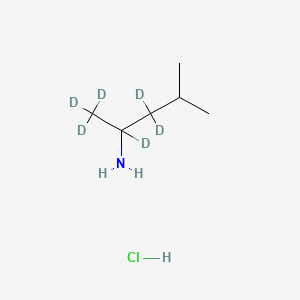
![3-ethyl-5-(1H-indol-6-ylamino)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13843675.png)

![ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate](/img/structure/B13843693.png)
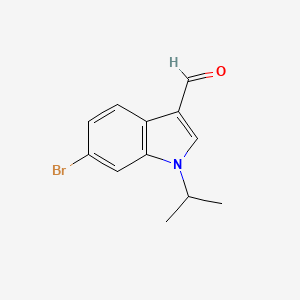

![(1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylic acid](/img/structure/B13843701.png)
![(8S,9R,10S,11S,13S,14R,16S,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13843707.png)

![sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate](/img/structure/B13843718.png)

